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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

Cat. No.: B083115 Get Quote

An Objective Comparison of 2-(4-Aminophenyl)ethylamine and Other Phenethylamines in

Drug Discovery

Phenethylamine and its derivatives are a vast and structurally diverse class of neuroactive

compounds that have been instrumental in neuroscience research.[1] This guide provides a

comparative analysis of 2-(4-aminophenyl)ethylamine against other notable

phenethylamines, offering insights into their structure-activity relationships, pharmacological

profiles, and applications in drug discovery.

Overview of Phenethylamines
The phenethylamine scaffold, a phenyl ring attached to an ethylamine side chain, is the

backbone for many biologically active molecules, including endogenous neurotransmitters like

dopamine and norepinephrine.[2][3][4] Modifications to this core structure give rise to a wide

array of compounds with diverse pharmacological effects, from central nervous system

stimulants to psychedelic agents.[5][6][7] These compounds primarily exert their effects by

modulating monoaminergic neurotransmitter systems.[1]

Profile of 2-(4-Aminophenyl)ethylamine
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a key

phenethylamine derivative. Its structure is unique due to the presence of two amino groups: a

primary amine on the ethyl side chain and an aniline moiety on the phenyl ring.[2] This dual

reactivity makes it a versatile intermediate in organic synthesis.[2]
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A prominent application of 2-(4-aminophenyl)ethylamine is in the synthesis of the FDA-

approved drug Mirabegron, a beta-3 adrenergic agonist for treating overactive bladder.[2]

Beyond its role as a synthetic building block, its derivatives have been explored for potential

anticancer and anti-inflammatory properties, and in the development of drugs targeting

neurological disorders.[8][9][10]

Comparative Analysis with Other Phenethylamines
This section compares 2-(4-aminophenyl)ethylamine with other key phenethylamines to

highlight the impact of structural modifications on their biological activity.

Phenethylamine (PEA): The parent compound of this class, PEA is an endogenous trace

amine that acts as a central nervous system stimulant.[6] It functions as a neurotransmitter,

influencing dopamine, norepinephrine, and serotonin levels.[11] Its primary mechanism of

action involves binding to the Trace Amine-Associated Receptor 1 (TAAR1).[6]

Tyramine: Structurally similar to phenethylamine but with a hydroxyl group on the phenyl

ring, tyramine is a naturally occurring trace amine derived from the amino acid tyrosine.[12] It

acts as a catecholamine-releasing agent but does not cross the blood-brain barrier, resulting

in primarily peripheral effects.[12] Like PEA, it is an agonist of the TAAR1 receptor.[12]

Methoxyphenethylamines (MPEAs): The position of the methoxy group on the phenyl ring

significantly alters the pharmacological profile.

2-Methoxyphenethylamine (2-MPEA): A potent full agonist of human TAAR1 with an EC50

of 144 nM. It shows very low affinity for serotonin receptors.[13]

3-Methoxyphenethylamine (3-MPEA): A low-potency partial agonist of human TAAR1 with

an EC50 of 1,444 nM.[14]

Amphetamine: A well-known synthetic phenethylamine derivative with a methyl group on the

carbon alpha to the amine group. It is a potent CNS stimulant used to treat ADHD,

narcolepsy, and binge eating disorder.[15] Amphetamine induces the release of

neurotransmitters by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2

(VMAT2).[6]
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Data Presentation
Table 1: Physicochemical Properties of Selected
Phenethylamines

Compound Name Molecular Formula Molecular Weight ( g/mol )

2-(4-Aminophenyl)ethylamine C₈H₁₂N₂ 136.19

Phenethylamine C₈H₁₁N 121.18

Tyramine C₈H₁₁NO 137.18

2-Methoxyphenethylamine C₉H₁₃NO 151.21

3-Methoxyphenethylamine C₉H₁₃NO 151.21

Amphetamine C₉H₁₃N 135.21

Data sourced from PubChem and other chemical databases.[16][17]

Table 2: Pharmacological Data of Selected
Phenethylamines
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Compound Target Action
Potency (EC₅₀ or
A₂) / Affinity (Kᵢ)

2-

Methoxyphenethylami

ne

Human TAAR1 Full Agonist 144 nM (EC₅₀)

Serotonin Receptors -

3,020 nM (A₂) /

>10,000 nM (Kᵢ for 5-

HT₂ₐ/₂c)

3-

Methoxyphenethylami

ne

Human TAAR1 Partial Agonist 1,444 nM (EC₅₀)

Serotonin Receptors - 1,290 nM (A₂)

Amphetamine TAAR1 Agonist -

VMAT2 Inhibitor -

Phenethylamine TAAR1 Agonist -

VMAT2 Inhibitor -

Data for 2-(4-aminophenyl)ethylamine is not widely available in public literature, highlighting a

gap for future research.[13][14]

Signaling Pathways and Experimental Protocols
Phenethylamines primarily exert their effects through the G-protein coupled receptor (GPCR),

Trace Amine-Associated Receptor 1 (TAAR1).[1][18] Activation of TAAR1 modulates the activity

of dopamine, norepinephrine, and serotonin systems.[1]

TAAR1 Signaling Cascade
Activation of TAAR1 by a phenethylamine agonist initiates a signaling cascade that leads to the

modulation of monoamine transporters. This ultimately affects the levels of neurotransmitters in

the synaptic cleft.
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Core Phenethylamine Structure

Structural Modifications & Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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